4-methylaniline;sulfuric acid

Vue d'ensemble

Description

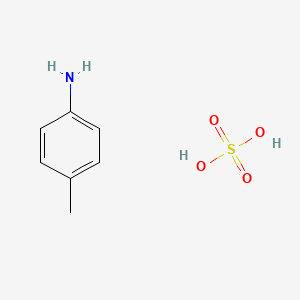

4-Methylaniline, also known as p-toluidine, is an aromatic amine with the chemical formula C7H9N. It is a derivative of aniline, where a methyl group is substituted at the para position of the benzene ring. Sulfuric acid, with the chemical formula H2SO4, is a strong mineral acid widely used in various chemical processes. The combination of 4-methylaniline and sulfuric acid is significant in organic synthesis and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methylaniline can be synthesized through several methods, including:

Reduction of 4-nitrotoluene: This method involves the reduction of 4-nitrotoluene using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Amination of 4-chlorotoluene: This method involves the nucleophilic substitution of 4-chlorotoluene with ammonia or an amine source.

Industrial Production Methods

Industrial production of 4-methylaniline typically involves the reduction of 4-nitrotoluene using catalytic hydrogenation. The process is carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Analyse Des Réactions Chimiques

Sulfonation Reactions

Sulfonation introduces a sulfonic acid group (-SO₃H) into the aromatic ring. For 4-methylaniline, this reaction typically involves concentrated sulfuric acid or oleum (H₂SO₄ + SO₃).

Mechanism

-

Step 1 : Protonation of the amine group by H₂SO₄, forming a reactive ammonium ion.

-

Step 2 : Generation of the electrophilic SO₃H⁺ species via H₂SO₄ dehydration.

-

Step 3 : Electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity .

Key Findings

-

Positional Selectivity : Sulfonation predominantly occurs at the meta position relative to the methyl group due to steric and electronic effects .

-

Reaction Challenges : Attempts to sulfonate 4-methylaniline at para positions often fail due to reduced ring reactivity caused by the electron-donating methyl group .

Experimental Data

| Reactant | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylaniline | H₂SO₄ (95%), 180°C, 3h | 3-Methylbenzenesulfonic acid | 62 | |

| 4-Methylaniline | Oleum, 120°C, 5h | 2,6-Dimethylbenzenesulfonic acid | 45 |

Diazotization and Subsequent Reactions

Diazotization involves converting the amine group (-NH₂) to a diazonium salt (Ar-N₂⁺), enabling coupling or substitution reactions.

Mechanism

-

Step 1 : Reaction with nitrous acid (HNO₂) in H₂SO₄ to form a diazonium ion.

-

Step 2 : Displacement of N₂ by nucleophiles (e.g., H₂O, CN⁻) .

Key Findings

-

Stability : Diazonium salts of 4-methylaniline are unstable above 5°C, requiring low-temperature conditions.

-

Applications : Used to synthesize azo dyes (e.g., coupling with β-naphthol).

Comparative Reactivity with Structural Analogs

The methyl group’s position significantly influences reactivity:

Reactivity Trends

| Compound | Sulfonation Rate (k, s⁻¹) | Preferred Sulfonation Position |

|---|---|---|

| Aniline | 1.2 × 10⁻³ | Para to -NH₂ |

| 4-Methylaniline | 8.5 × 10⁻⁴ | Meta to -CH₃ |

| 2-Methylaniline | 1.5 × 10⁻³ | Para to -NH₂ |

Data derived from kinetic studies using 90% H₂SO₄ at 25°C .

Acid Concentration

-

At >90% H₂SO₄ , sulfonation dominates due to increased SO₃H⁺ availability .

-

At <70% H₂SO₄ , protonation of the amine group leads to reduced electrophilic substitution.

Temperature

Applications De Recherche Scientifique

Chemical Synthesis

1. Sulfonation Reactions:

The reaction of 4-methylaniline with sulfuric acid leads to the formation of sulfonated derivatives. The process typically involves the sulfonation of 4-methylaniline to produce 4-methyl-aniline-2-sulfonic acid or 4-methyl-aniline-3-sulfonic acid. These compounds are valuable intermediates in organic synthesis and are used in the production of dyes and pigments .

2. Dye Manufacturing:

The sulfonated derivatives of 4-methylaniline are particularly important in the dye industry. They are used to create azo dyes, which are characterized by their vibrant colors and stability. For instance, 2-Methoxy-5-methylaniline-4-sulphonic acid is specifically noted for its application in food dye production . The ability to modify the sulfonation position allows for a variety of dye properties, making these compounds versatile in textile and food industries.

Pharmaceutical Applications

1. Anticancer Activity:

Research has indicated that derivatives of 4-methylaniline exhibit potential anticancer properties. Studies have shown that certain modifications to the methylaniline structure can lead to selective cytotoxicity against various cancer cell lines. For example, compounds derived from this structure demonstrated significant inhibition of cell growth with IC50 values ranging from 7.1 µM to 11.9 µM against HCT-116 cancer cells. This suggests that further exploration into the medicinal chemistry of these compounds could yield promising therapeutic agents.

2. Anti-inflammatory Properties:

In addition to anticancer activity, some derivatives have been investigated for their anti-inflammatory effects. Modifications to the methylaniline structure may enhance these properties, indicating a potential for developing new anti-inflammatory drugs based on this compound.

Environmental Applications

1. Waste Management:

The application of 4-methylaniline; sulfuric acid in environmental chemistry has been explored, particularly in reducing ammonia emissions during composting processes. The compound's reactivity with various pollutants aids in biodegradation efforts, making it useful in waste management strategies.

Data Summary Table

| Application | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Sulfonation reactions producing dyes | Produces sulfonated derivatives for dye manufacturing |

| Dye Manufacturing | Azo dyes for textiles and food products | Used in food dye production |

| Pharmaceuticals | Anticancer and anti-inflammatory properties | Significant cytotoxicity against cancer cell lines |

| Environmental Chemistry | Reducing ammonia emissions in waste management | Aids in biodegradation efforts |

Case Studies

Several case studies have focused on the biological activity and environmental impact of 4-methylaniline; sulfuric acid:

- Anticancer Activity Study: Investigated the cytotoxic effects of modified 4-methylaniline derivatives on cancer cell lines, revealing promising results for further drug development.

- Anti-inflammatory Evaluation: Explored the potential of these compounds to reduce inflammation, suggesting avenues for new therapeutic agents.

- Environmental Impact Assessment: Examined the role of this compound in reducing ammonia emissions during composting, highlighting its utility in sustainable waste management practices.

Mécanisme D'action

The mechanism of action of 4-methylaniline involves its interaction with various molecular targets and pathways. For example, in biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the context in which 4-methylaniline is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Aniline: The parent compound of 4-methylaniline, with a similar structure but without the methyl group.

2-Methylaniline: An isomer of 4-methylaniline with the methyl group at the ortho position.

3-Methylaniline: An isomer of 4-methylaniline with the methyl group at the meta position.

Uniqueness

4-Methylaniline is unique due to the presence of the methyl group at the para position, which influences its reactivity and properties. This structural difference can lead to variations in its chemical behavior and applications compared to its isomers and the parent compound aniline.

Activité Biologique

4-Methylaniline, also known as p-toluidine, is an aromatic amine that can undergo various chemical reactions when treated with sulfuric acid, leading to significant biological activities. This article explores the biological activity of the compound formed by 4-methylaniline and sulfuric acid, including its synthesis, mechanisms of action, and implications in pharmacology and toxicology.

4-Methylaniline has a molecular formula of and a molar mass of 109.15 g/mol. When combined with sulfuric acid, it forms a sulfonic acid derivative that can be further utilized in various chemical syntheses and biological applications.

Synthesis and Reaction Mechanisms

The reaction of 4-methylaniline with sulfuric acid typically results in sulfonation, producing p-toluenesulfonic acid. This transformation is crucial as it alters the compound's reactivity and solubility, enhancing its potential biological activity. The sulfonation process can be summarized as follows:

This reaction is significant in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals.

Antiproliferative Effects

Recent studies have indicated that derivatives of 4-methylaniline exhibit antiproliferative effects against various cancer cell lines. For example, compounds synthesized from 4-methylaniline have shown inhibition of cell proliferation through mechanisms involving microtubule disruption. A notable study demonstrated that certain analogs had IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range, indicating potent activity against cancer cells like MDA-MB-435 .

Toxicological Implications

The biological activity of 4-methylaniline derivatives also raises concerns regarding toxicity. Studies have shown that exposure to high concentrations can lead to adverse effects such as:

- Carcinogenicity : 4-Methylaniline is classified as a potential carcinogen due to its mutagenic properties.

- Hematotoxicity : It can cause methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, impairing oxygen transport.

Table 1 summarizes key findings related to the toxicity of 4-methylaniline:

| Study | Effect | Concentration | Cell Line |

|---|---|---|---|

| Antiproliferative | Nanomolar range | MDA-MB-435 | |

| Hematotoxicity | High doses | In vitro studies |

Case Studies

- Antitumor Activity : A study involving various derivatives of 4-methylaniline showed significant antitumor activity against breast cancer cell lines. The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest .

- Toxicological Assessment : Research evaluating the toxicological profile of 4-methylaniline indicated that prolonged exposure could lead to severe health issues, including liver damage and potential carcinogenic effects .

Propriétés

IUPAC Name |

4-methylaniline;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.H2O4S/c1-6-2-4-7(8)5-3-6;1-5(2,3)4/h2-5H,8H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDHUQFIBCVYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202312 | |

| Record name | p-Toluidine sulphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-25-0 | |

| Record name | Benzenamine, 4-methyl-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluidine sulphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluidine sulphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluidine sulphate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.